Tert-butyl 7-sulfanyl-5-azaspiro[3.4]octane-5-carboxylate
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Overview
Description
Tert-butyl 7-sulfanyl-5-azaspiro[34]octane-5-carboxylate is a spirocyclic compound with a unique structure that includes a sulfur atom and an azaspiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-sulfanyl-5-azaspiro[3.4]octane-5-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of tert-butyl 7-mercapto-5-azaspiro[3.4]octane-5-carboxylate as a precursor . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-sulfanyl-5-azaspiro[3.4]octane-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the tert-butyl group or to modify the azaspiro ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while reduction can yield simpler spirocyclic compounds.
Scientific Research Applications
Tert-butyl 7-sulfanyl-5-azaspiro[3.4]octane-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 7-sulfanyl-5-azaspiro[3.4]octane-5-carboxylate involves its interaction with specific molecular targets. The sulfur atom and the azaspiro ring system can interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate: This compound has a similar spirocyclic structure but includes an oxo group instead of a sulfanyl group.
Tert-butyl 8-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate: This compound features a hydroxy group and an oxa ring, providing different chemical properties.
Uniqueness
Tert-butyl 7-sulfanyl-5-azaspiro[3.4]octane-5-carboxylate is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for exploring new chemical space and developing novel therapeutic agents.
Properties
IUPAC Name |
tert-butyl 7-sulfanyl-5-azaspiro[3.4]octane-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2S/c1-11(2,3)15-10(14)13-8-9(16)7-12(13)5-4-6-12/h9,16H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYNPVWSXVPELL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC12CCC2)S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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